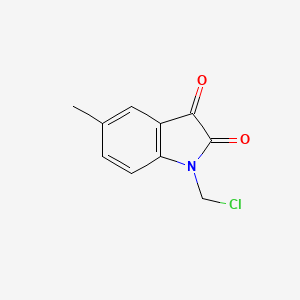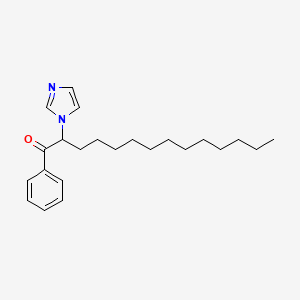
2-(1H-Imidazol-1-yl)-1-phenyltetradecan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1H-Imidazol-1-yl)-1-phenyltetradecan-1-one is a compound that features an imidazole ring, a phenyl group, and a long tetradecane chain. Imidazole is a five-membered heterocyclic moiety known for its broad range of chemical and biological properties . The compound’s structure allows it to interact with various biological targets, making it a subject of interest in medicinal chemistry and other scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-Imidazol-1-yl)-1-phenyltetradecan-1-one typically involves the formation of the imidazole ring followed by the attachment of the phenyl and tetradecane groups. Common methods for synthesizing imidazole derivatives include the Debus-Radziszewski synthesis, Wallach synthesis, and the dehydrogenation of imidazolines . These reactions often require specific catalysts and solvents to proceed efficiently.
Industrial Production Methods
Industrial production of imidazole derivatives, including this compound, often involves large-scale chemical reactors and optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings .
Analyse Des Réactions Chimiques
Types of Reactions
2-(1H-Imidazol-1-yl)-1-phenyltetradecan-1-one can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized under specific conditions to form N-oxides.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophilic aromatic substitution typically requires a Lewis acid catalyst.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the imidazole ring can yield N-oxides, while reduction of the carbonyl group can produce alcohols .
Applications De Recherche Scientifique
2-(1H-Imidazol-1-yl)-1-phenyltetradecan-1-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
Mécanisme D'action
The mechanism of action of 2-(1H-Imidazol-1-yl)-1-phenyltetradecan-1-one involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions and enzymes, affecting their activity. This binding can inhibit or activate various biochemical pathways, leading to the compound’s observed biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Clemizole: An antihistaminic agent with a similar imidazole structure.
Metronidazole: An antimicrobial agent featuring an imidazole ring.
Omeprazole: A proton pump inhibitor used to treat ulcers.
Uniqueness
2-(1H-Imidazol-1-yl)-1-phenyltetradecan-1-one is unique due to its long tetradecane chain, which can influence its solubility and interaction with biological membranes. This structural feature distinguishes it from other imidazole derivatives and can affect its pharmacokinetic properties .
Propriétés
Numéro CAS |
52385-26-9 |
|---|---|
Formule moléculaire |
C23H34N2O |
Poids moléculaire |
354.5 g/mol |
Nom IUPAC |
2-imidazol-1-yl-1-phenyltetradecan-1-one |
InChI |
InChI=1S/C23H34N2O/c1-2-3-4-5-6-7-8-9-10-14-17-22(25-19-18-24-20-25)23(26)21-15-12-11-13-16-21/h11-13,15-16,18-20,22H,2-10,14,17H2,1H3 |
Clé InChI |
WYVBZKGWXQJMLK-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCC(C(=O)C1=CC=CC=C1)N2C=CN=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


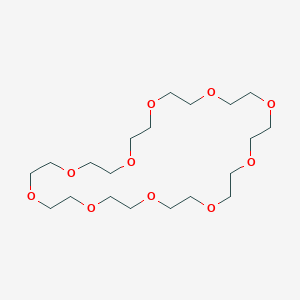
![1,3,5-Tris[(4-nitrophenyl)sulfonyl]-1,3,5-triazinane](/img/structure/B14640921.png)
![Butyl 4-[2-(2-phenylpropan-2-yl)hydrazinylidene]pentanoate](/img/structure/B14640923.png)
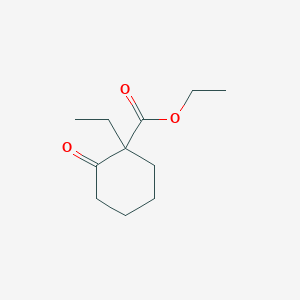
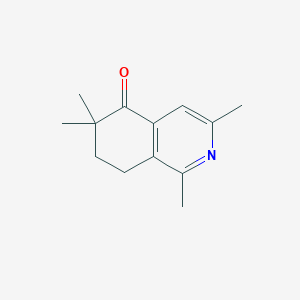

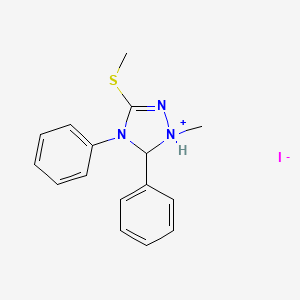
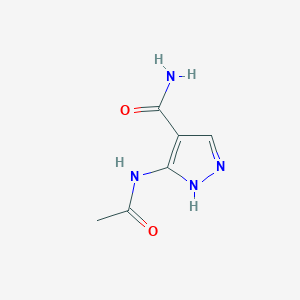
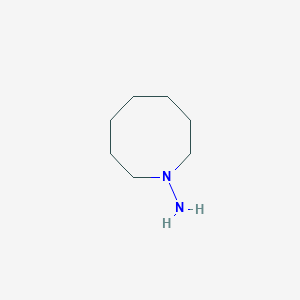
![Bicyclo[5.1.1]non-1-ene](/img/structure/B14640983.png)
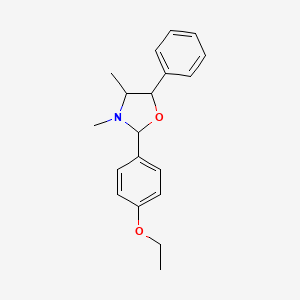

![N-{[Ethoxy(dimethyl)silyl]methyl}butan-1-amine](/img/structure/B14641000.png)
